molecular formula C26H26FN3OS2 B12033490 (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-58-0

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12033490
CAS No.: 623935-58-0
M. Wt: 479.6 g/mol
InChI Key: DEVQGNIHLZSYAN-QJOMJCCJSA-N
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Description

The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with a halogenated carbonyl compound, such as chloroacetyl chloride, under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole intermediate with the thiazolidinone core through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles, bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

  • Similar Compounds

    • (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
    • (5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
  • Uniqueness: : The presence of the fluorophenyl group in This compound imparts unique electronic properties, potentially enhancing its biological activity and selectivity compared to other derivatives.

Properties

CAS No.

623935-58-0

Molecular Formula

C26H26FN3OS2

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17-

InChI Key

DEVQGNIHLZSYAN-QJOMJCCJSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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